molecular formula C22H26N6O B14121489 {5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone

{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone

Cat. No.: B14121489
M. Wt: 390.5 g/mol
InChI Key: RCIZPNLLCDEDKX-UHFFFAOYSA-N
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Description

The compound {5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone is a complex organic molecule that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring, a piperazine ring, and aromatic substituents, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the formation of the triazole ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an azide with an alkyne in the presence of a copper catalyst can yield the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of {5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s observed effects. The piperazine ring and aromatic substituents may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone: is unique due to its specific combination of functional groups and structural features. The presence of both the triazole and piperazine rings, along with the aromatic substituents, gives it distinct chemical and biological properties that differentiate it from other triazole derivatives .

Properties

Molecular Formula

C22H26N6O

Molecular Weight

390.5 g/mol

IUPAC Name

[5-(4-ethylanilino)-2H-triazol-4-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H26N6O/c1-3-17-6-8-18(9-7-17)23-21-20(24-26-25-21)22(29)28-14-12-27(13-15-28)19-10-4-16(2)5-11-19/h4-11H,3,12-15H2,1-2H3,(H2,23,24,25,26)

InChI Key

RCIZPNLLCDEDKX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C4=CC=C(C=C4)C

Origin of Product

United States

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